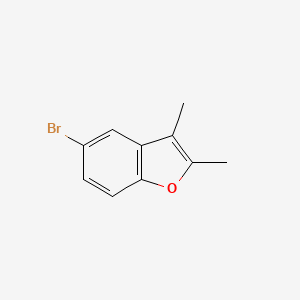

5-Bromo-2,3-dimethyl-1-benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

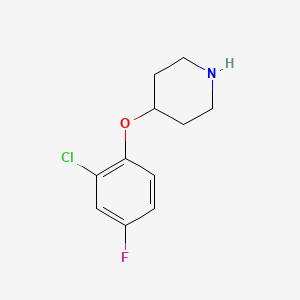

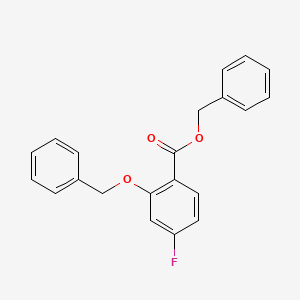

5-Bromo-2,3-dimethyl-1-benzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of 2,3-disubstituted benzofurans, which includes derivatives such as 5-Bromo-2,3-dimethyl-1-benzofuran, can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide (NBS) as an oxidizing agent in the presence of a Lewis acid catalyst . Another method includes the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride to produce 5-Bromosalicylonitrile, which upon further reactions can lead to various benzofuran analogues . Additionally, a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters has been reported to yield 2,3-disubstituted benzofurans .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dimethyl-1-benzofuran consists of a benzene ring fused to a furan ring with bromine and methyl groups as substituents. The position of these substituents is crucial for the chemical reactivity and biological activity of the compound. The precise arrangement of atoms within the molecule can be determined through various spectroscopic methods, which are essential for confirming the identity of the synthesized compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. For instance, electrosynthesis can be employed to convert 2-(1-bromo-1-methylethyl)benzofurans into 2,2-dimethylchromenes, which involves the cleavage of a carbon–bromine bond followed by ring expansion . Moreover, 5-Bromo-2,3-dimethyl-1-benzofuran can serve as an intermediate for further chemical transformations, such as the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which have been evaluated for antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,3-dimethyl-1-benzofuran, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of a bromine atom in the molecule can significantly affect its reactivity and interaction with other chemical entities. These properties are important for the practical application of the compound in chemical synthesis and for its potential use in pharmaceuticals. The synthesized benzofuran analogues are characterized by spectral data to confirm their structures and to understand their physical and chemical behavior .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

One of the primary applications of 5-Bromo-2,3-dimethyl-1-benzofuran in synthetic chemistry is its role as a precursor in various organic synthesis processes. The CuI-catalyzed domino process utilizes 1-bromo-2-iodobenzenes and β-keto esters to yield 2,3-disubstituted benzofurans, demonstrating the compound's versatility in creating benzofuran derivatives with different substituents at the 5- and 6-position, indicating its pivotal role in the synthesis of complex organic molecules (Lu et al., 2007).

Pharmacological Potential

Research has also highlighted the pharmacological potential of derivatives synthesized from 5-Bromo-2,3-dimethyl-1-benzofuran. Various studies have synthesized benzofuran analogues and evaluated their antimicrobial and pharmacological activities, showcasing the chemical's importance in the development of new therapeutic agents. For instance, the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde has been explored, with these compounds being screened for antimicrobial and pharmacological activities, pointing towards the compound's relevance in drug discovery (Parameshwarappa et al., 2008).

Another study focused on the synthesis and characterization of 5-Bromobenzofuranyl Aryl Ureas and Carbamates, examining their antimicrobial screening. This work provides insights into the potential of 5-Bromo-2,3-dimethyl-1-benzofuran derivatives in contributing to the development of new antimicrobial agents, further underlining the compound's utility in pharmacological research (Kumari et al., 2019).

Safety And Hazards

Direcciones Futuras

Benzofuran and its derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Propiedades

IUPAC Name |

5-bromo-2,3-dimethyl-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIOGPKJJOQEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dimethyl-1-benzofuran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)